3-Acetyloxy-5-chloroindole
CAS No.: 114306-00-2
Cat. No.: VC20876729
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114306-00-2 |
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Molecular Formula | C10H8ClNO2 |
Molecular Weight | 209.63 g/mol |
IUPAC Name | (5-chloro-1H-indol-3-yl) acetate |
Standard InChI | InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 |
Standard InChI Key | IFSSBGDLKMSHCW-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CNC2=C1C=C(C=C2)Cl |
Canonical SMILES | CC(=O)OC1=CNC2=C1C=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
3-Acetyloxy-5-chloroindole has the molecular formula C₁₀H₈ClNO₂ with a molecular weight of 209.63 g/mol. The compound consists of an indole core structure (a bicyclic heterocycle containing a pyrrole ring fused to a benzene ring) with two key substituents: an acetyloxy group (-OCOCH₃) at position 3 and a chlorine atom at position 5 of the benzene portion.
Physical and Chemical Properties
The compound is characterized by the following properties:
Property | Value |
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Molecular Formula | C₁₀H₈ClNO₂ |
Molecular Weight | 209.63 g/mol |
Appearance | Solid at room temperature |
Structural Features | Indole core with acetyloxy group at C-3 and chlorine at C-5 |
CAS Number | 114306-00-2 |
The presence of both electron-withdrawing (chlorine) and electron-donating (acetyloxy) groups creates an interesting electronic distribution across the molecule, influencing its reactivity patterns. The chlorine substituent at the 5-position affects the electron density of the aromatic system, while the acetyloxy group at position 3 serves as a good leaving group in various chemical transformations.
Synthesis Methods
Several methods have been developed for the synthesis of 3-Acetyloxy-5-chloroindole, each with specific advantages depending on the starting materials and desired scale.
Direct Acetylation of 5-Chloroindole
One of the most straightforward approaches involves the direct acetylation of 5-chloroindole at the 3-position:
The microwave-assisted method offers significant advantages in terms of reaction time and yield, making it particularly valuable for laboratory-scale synthesis.
From 5-Chloroindole-3-acetic Acid Derivatives
Another synthetic route involves the conversion of 5-chloroindole-3-acetic acid derivatives:
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Starting with 5-chloroindole-3-acetic acid
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Converting to the corresponding acyl chloride
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Internal rearrangement to form the 3-acetyloxy derivative
This method is particularly useful when 5-chloroindole-3-acetic acid is readily available as a starting material .
Applications in Organic Synthesis
3-Acetyloxy-5-chloroindole has emerged as a valuable building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutical intermediates.
Synthesis of Cladoniamide G
One of the most significant applications of 3-acetyloxy-5-chloroindole is in the total synthesis of Cladoniamide G, a cytotoxic compound with activity against MCF-7 breast cancer cells . This synthesis involves a key oxidative dimerization step of 3-acetoxy-5-chloroindole followed by a cascade process incorporating:
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Bimolecular carbonyl addition
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Lactam formation
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Carbamate removal
The total synthesis of Cladoniamide G represents a significant achievement in complex natural product synthesis, showcasing the utility of 3-acetyloxy-5-chloroindole as a key building block .
N-Glycoside Synthesis
3-Acetyloxy-5-chloroindole has also been employed in the synthesis of N-glycosides. Research has demonstrated that the reaction of anomerically pure α-configured isatin-N-rhamnoside with 3-acetoxy-5-chloroindole yields α-configured glycosides . This application highlights the compound's versatility in carbohydrate chemistry and heterocyclic synthesis.
Indigo Derivative Synthesis
The compound serves as an important intermediate in the synthesis of various indigo derivatives and related heterocyclic systems. These colored compounds have applications ranging from dyes to potential pharmaceutical agents .
Structural Comparison with Related Compounds
The following table compares 3-acetyloxy-5-chloroindole with structurally related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |
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3-Acetyloxy-5-chloroindole | C₁₀H₈ClNO₂ | 209.63 | Acetyloxy at C-3, Cl at C-5 | 114306-00-2 |
3-Acetoxyindole (Indoxyl acetate) | C₁₀H₉NO₂ | 175.19 | Acetyloxy at C-3, no Cl | 608-08-2 |
5-Chloroindole | C₈H₆ClN | 151.59 | No acetyloxy group, Cl at C-5 | 17422-32-1 |
5-Chloroindole-3-acetic acid | C₁₀H₈ClNO₂ | 209.63 | Acetic acid at C-3 instead of acetyloxy | 1912-45-4 |
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate | C₁₂H₉BrClNO₃ | 330.56 | Additional acetyl at N-1, Br at C-5, Cl at C-4 | 3030-06-6 |
This comparison illustrates how subtle structural modifications can significantly impact the chemical and physical properties of these indole derivatives.
Current Research and Future Perspectives
Research involving 3-acetyloxy-5-chloroindole continues to evolve, with several promising directions:
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Development of more efficient synthetic routes with higher yields and milder conditions
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Exploration of novel reactions and transformations involving this versatile building block
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Investigation of new applications in the synthesis of biologically active compounds
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Structure-activity relationship studies to optimize biological properties of derivatives
The compound's unique reactivity, conferred by its substitution pattern, makes it a valuable tool for synthetic chemists developing new methodologies and constructing complex molecular architectures.
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